Home > Products > Screening Compounds P73683 > 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride
2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride - 1354953-85-7

2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride

Catalog Number: EVT-1713013
CAS Number: 1354953-85-7
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound represents a key intermediate in the eight-step synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}ethyl)dimethylamine, a compound investigated for potential pharmaceutical applications. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. []

Relevance: This compound also contains the piperidin-4-yl substructure, although it is further substituted with a trifluoroethyl group and incorporated into a complex scaffold. While this structural motif links it to 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, the extensive structural differences suggest distinct biological activities. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound is the final product of a multi-step synthesis described in one of the papers. While its specific biological activity is not discussed, its synthesis suggests potential pharmaceutical relevance. []

Relevance: Similar to the previous compounds, this molecule also incorporates the piperidin-4-yl substructure. The presence of a 4-fluoro-3-(trifluoromethyl)phenyl group, also found in other related compounds, indicates a potential class of compounds with shared structural motifs and potential biological activities, distinct from 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride. []

Compound Description: This compound, along with its various synthetic intermediates, are the focus of several papers highlighting its potential as a treatment for hyperproliferative disorders, particularly cancer. [, , , ]

Relevance: This compound shares a key structural feature with 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride: the (piperidin-4-yl)methoxy group. This shared moiety suggests these compounds may belong to a similar chemical class, although their distinct core structures (quinazoline vs. pyridine) likely result in different biological targets and activities. [, , , ]

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor inverse agonist. It demonstrates promising wake-promoting activity in preclinical models, suggesting potential as a treatment for sleep disorders. []

Relevance: This compound, although structurally distinct from 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, shares the piperidin-4-yloxy group. This structural similarity highlights a potential class of compounds designed around this motif, albeit with potentially diverse biological activities due to the variations in their core structures. []

Overview

2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride, also known as 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride, is a chemical compound belonging to the class of piperidine derivatives. These derivatives are significant in the pharmaceutical industry due to their diverse biological activities and roles in drug design. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Source and Classification

The compound is classified under piperidine derivatives, which are known for their presence in numerous pharmaceuticals and alkaloids. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-4-(piperidin-4-ylmethoxy)pyridine; dihydrochloride. Its CAS number is 1137950-54-9, indicating its unique identification in chemical databases. The compound has been documented in various scientific literature and databases, including PubChem and BenchChem .

Synthesis Analysis

Methods

The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the nucleophilic substitution reaction between 2-methyl-4-hydroxypyridine and piperidine. This reaction is often facilitated by a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. The process can be summarized as follows:

  1. Starting Materials: 2-methyl-4-hydroxypyridine and piperidine.
  2. Reagents: Potassium carbonate (base), dimethylformamide (solvent).
  3. Conditions: Elevated temperature to promote reaction efficiency.

Technical Details

The reaction conditions must be optimized to achieve high yields and purity of the final product. Industrial production may involve larger-scale reactors with controlled environments to ensure consistency in product quality. Purification techniques such as crystallization are employed to isolate the dihydrochloride salt form of the compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride can be represented by its chemical formula C12H18N2O2HClC_{12}H_{18}N_2O\cdot 2HCl. The structural features include:

  • A pyridine ring substituted at the 2-position with a methoxy group.
  • A piperidine moiety linked to the methoxy group.

Data

The InChI representation for this compound is:
InChI 1S C12H18N2O 2ClH c1 10 8 12 4 7 14 10 15 9 11 2 5 13 6 3 11 h4 7 8 11 13H 2 3 5 6 9H2 1H3 2 1H\text{InChI 1S C12H18N2O 2ClH c1 10 8 12 4 7 14 10 15 9 11 2 5 13 6 3 11 h4 7 8 11 13H 2 3 5 6 9H2 1H3 2 1H}
This representation provides insights into the connectivity of atoms within the molecule .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of piperidine derivatives:

  1. Oxidation: Formation of N-oxides.
  2. Reduction: Production of reduced piperidine derivatives.
  3. Substitution: Generation of substituted pyridine derivatives.

These reactions highlight the versatility of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride as a building block in synthetic chemistry.

Technical Details

The ability to modify this compound through different reactions enhances its utility in synthesizing more complex molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action for 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride involves its interaction with specific biological receptors or enzymes. By binding to these targets, the compound can modulate their activity, influencing various biological pathways relevant to therapeutic effects. The precise molecular targets depend on the intended application, including potential roles as agonists or antagonists in pharmacological contexts .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Key chemical properties include:

Relevant data indicates that this compound does not produce adverse health effects upon inhalation or skin contact under standard laboratory conditions .

Applications

Scientific Uses

The applications of 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride span various fields:

  1. Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  2. Biology: Used in research to study biological pathways and interactions.
  3. Medicine: Investigated for potential therapeutic properties, particularly in drug development targeting specific receptors.
  4. Industry: Employed in producing various chemical intermediates and materials.

The compound's unique structural features contribute to its significance in ongoing research and development efforts within the pharmaceutical industry .

Synthetic Methodologies and Optimization Strategies for 2-[(Piperidin-4-yl)methoxy]pyridine Dihydrochloride

Multi-Step Organic Synthesis Pathways for Piperidine-Scaffold Derivatives

The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride relies on strategic bond formation between pyridine and piperidine heterocycles, typically achieved through late-stage functionalization of pre-formed rings. Two predominant approaches dominate the literature: pyridine hydrogenation and reductive amination.

Pyridine hydrogenation serves as a foundational method for constructing the piperidine core. Recent advances employ heterogeneous catalysts to achieve high diastereoselectivity under milder conditions than traditional high-pressure systems. For example, ruthenium-based catalysts facilitate cis-hydrogenation of 4-substituted pyridines at 50–80°C and 10–50 bar H₂, yielding saturated piperidine intermediates with >95% stereopurity [3]. Nickel silicide catalysts further enable hydrogenation in aqueous solvents, eliminating the need for acidic additives and simplifying downstream purification [3]. This method is particularly valuable for generating enantiopure piperidine scaffolds when combined with chiral auxiliaries or asymmetric hydrogenation of pyridinium salts using iridium(I) catalysts bearing P,N-ligands [3] [5].

Reductive amination bridges the heterocyclic units, where 4-(aminomethyl)piperidine reacts with 2-hydroxypyridine derivatives. Key steps involve:

  • Aldehyde activation: 4-(Aminomethyl)piperidine is condensed with 2-hydroxybenzaldehyde under Dean-Stark conditions to form a Schiff base
  • Borohydride reduction: Sodium cyanoborohydride reduces the imine to a stable amine linkage at 25–40°C
  • Protection/deprotection: N-Boc protection of piperidine nitrogen precedes O-alkylation, followed by acidic deprotection [9]

Table 1: Catalytic Systems for Piperidine Synthesis

MethodCatalyst SystemConditionsYield RangeStereoselectivity
Heterogeneous H₂Ru/TiO₂ nanoparticles80°C, 20 bar H₂, H₂O78–92%cis:trans > 95:5
Asymmetric hydrogenationIr(I)/P,N-ligand complex50°C, 40 bar H₂, CH₂Cl₂65–88%90–98% ee
Reductive aminationNaBH₃CN, Ti(OiPr)₄25°C, 48h, MeOH70–85%N/A

Alternative routes employ cyclization strategies, where acyclic precursors like δ-amino carbonyl compounds undergo intramolecular reductive amination. Microwave-assisted cyclization at 150°C reduces reaction times from 24 hours to <30 minutes while maintaining yields >80% [5] [9]. Recent advances also demonstrate photoredox-catalyzed decarboxylative cyclizations of δ-amino acids, providing a radical-based pathway to 4-substituted piperidines under visible light irradiation [5].

Nucleophilic Substitution and Salt Formation Mechanisms in Intermediate Synthesis

The critical ether linkage in 2-[(Piperidin-4-yl)methoxy]pyridine forms via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis, with choice dictated by pyridine ring electronics and leaving group efficiency.

SNAr reactions excel with electron-deficient pyridines. 2-Fluoropyridine reacts with 4-(hydroxymethyl)piperidine in DMF at 80°C with K₂CO₃ as base, where fluoride acts as superior leaving group (relative rate 12× vs chloride). Kinetic studies reveal second-order dependence: rate = k[ArF][RO⁻], with activation energy ΔG‡ = 85 kJ/mol. Electron-withdrawing groups ortho to fluorine accelerate substitution 3–5 fold by stabilizing the Meisenheimer complex [1] [6].

Williamson ether synthesis applies to non-activated pyridines. Prior O-alkylation of 2-hydroxypyridine with 1,2-dibromoethane generates 2-(2-bromoethoxy)pyridine, which subsequently reacts with N-Boc-piperidin-4-ol under phase-transfer conditions (Bu₄N⁺Br⁻, 50% NaOH). This tandem alkylation avoids pyridine N-alkylation side products (<5% by HPLC) [4] [6].

Table 2: Nucleophilic Substitution Optimization Variables

ParameterSNAr ConditionsWilliamson ConditionsImpact on Yield
SolventDMF, DMSO, NMPTHF, toluene, acetonitrileDMF optimal for SNAr (Δ+15% yield)
BaseK₂CO₃, Cs₂CO₃NaOH, KOHCs₂CO₃ minimizes hydrolysis
Temperature80–100°C25–60°C>90°C causes decomposition
Leaving GroupF > OTs > Cl > BrBr, I, OTsFluoride enables 90% conversion in 2h

Dihydrochloride salt formation follows established protonation protocols:

  • Solvent selection: Free base dissolved in anhydrous ethanol, isopropanol, or THF
  • Acid addition: HCl gas bubbled through solution at 0–5°C to control exotherm
  • Precipitation: Salt crystallization induced by anti-solvent addition (diethyl ether, n-hexane)
  • Recrystallization: Ethanol/ethyl acetate mixtures (1:3 v/v) afford >99.5% purity by ion chromatography [1] [4]

The stoichiometry requires 2.05–2.10 equivalents HCl to ensure complete protonation of both piperidine nitrogen and pyridine ring without acid degradation. X-ray crystallography confirms the dihydrochloride salt exists as a zwitterion with chloride ions hydrogen-bonded to N⁺-H groups (N···Cl distance 3.15–3.20 Å) [4].

Yield Optimization and Purification Techniques for Enhanced Scalability

Maximizing synthetic efficiency requires addressing three bottlenecks: reaction selectivity, intermediate stability, and crystallization control.

Reaction selectivity enhancement focuses on suppressing N-alkylation byproducts. Employing N-Boc protection before ether formation reduces piperidine nucleophilicity (pKa conjugate acid 10–11 vs 8–9 for unprotected piperidine), favoring O-alkylation by >20:1 ratio. Microwave irradiation (150°C, sealed vessel) accelerates SNAr reactions 8-fold while maintaining 92% regioselectivity versus thermal heating [5] [9]. For hydrogenation steps, in situ FTIR monitoring identifies pyridine consumption endpoints precisely, preventing over-reduction to open-chain amines [3].

Chromatography-free purification employs:

  • Acid-base extraction: Crude free base dissolved in CH₂Cl₂, washed with 5% citric acid (removes basic impurities), then 5% NaHCO₃ (removes acidic impurities), achieving 95% purity
  • Distillation: Piperidine intermediates vacuum distilled (0.1 mmHg, bp 110–130°C) prior to salt formation
  • Crystallization-induced asymmetric transformation: Racemic free bases recrystallized with (-)-di-p-toluoyl-D-tartaric acid afford enantiopure (>99% ee) precursors [5]

Dihydrochloride crystallization optimization requires strict control of:

  • Supersaturation: Slow HCl addition rate (0.5 eq/h) prevents oiling-out
  • Solvent composition: Ethanol/MTBE (3:7 v/v) yields 50–100 µm needles with optimal filtration properties
  • Seeding: 0.1% w/w seed crystals added at 50% saturation induce uniform nucleation
  • Drying: Vacuum tray drying at 40°C with nitrogen sweep maintains crystallinity while reducing HCl loss [1] [4] [6]

Table 3: Purification Metrics for Final Dihydrochloride Salt

Purification StepPurity IncreaseYield LossKey Quality Control Parameters
Acid-base extraction75% → 92%8–12%Residual solvent <500 ppm
Recrystallization92% → 99.5%15–20%Particle size D90 < 150 µm
Vacuum dryingNo change<2%Water content <0.5% (KF)

Process mass intensity (PMI) reduction strategies include solvent recycling (90% DMF recovery via wiped-film evaporation) and catalytic transfer hydrogenation (HCO₂H/Et₃N replaces H₂ gas, PMI reduced from 58 to 12). These improvements enable kilogram-scale production with overall yields increasing from 32% (research scale) to 68% (pilot plant) [5] [9].

Properties

CAS Number

1354953-85-7

Product Name

2-[(Piperidin-4-yl)methoxy]pyridine dihydrochloride

IUPAC Name

2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H

InChI Key

JJWGCSFOPSRYNU-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CNCCC1COC2=CC=CC=N2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.